molecular formula C10H12ClF2NO3 B6176506 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride CAS No. 2551118-68-2

4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride

Cat. No.: B6176506
CAS No.: 2551118-68-2
M. Wt: 267.7
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Description

4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride is a chemical compound with the molecular formula C10H11F2NO4·HCl It is known for its unique structure, which includes an amino group, a difluoroethoxy group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 3-methylbenzoic acid.

    Introduction of Difluoroethoxy Group: The difluoroethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Amination: The amino group is introduced via a reductive amination reaction.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and difluoroethoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride
  • Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride

Uniqueness

4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

2551118-68-2

Molecular Formula

C10H12ClF2NO3

Molecular Weight

267.7

Purity

95

Origin of Product

United States

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